3,5-Difluoroaniline (CAS: 372-39-4) is a highly specialized, meta-disubstituted halogenated aromatic amine utilized extensively as a precursor in advanced materials, agrochemicals, and pharmaceuticals. Characterized by the presence of two strongly electronegative fluorine atoms at the 3 and 5 positions, this compound exhibits a profound inductive electron-withdrawing effect (-I effect) that significantly modulates the electronic environment of the primary amine group. Unlike standard aniline, 3,5-difluoroaniline offers a unique combination of reduced basicity, high metabolic stability, and a minimal steric profile. In industrial procurement, it is primarily sourced for the synthesis of fluorinated polyanilines, high-efficiency interfacial modifiers for perovskite solar cells, and complex active pharmaceutical ingredients (APIs) where precise control over lipophilicity and nucleophilicity is mandatory.
Substituting 3,5-difluoroaniline with generic aniline, mono-fluoroanilines, or its heavier halogen analog (3,5-dichloroaniline) routinely leads to process failures or sub-optimal product performance. Unsubstituted aniline and mono-fluoroanilines lack the necessary dipole moment and exhibit excessive nucleophilicity, leading to uncontrolled side reactions during complex cross-coupling or amidation steps. Conversely, substituting with 3,5-dichloroaniline introduces significant steric bulk (chlorine van der Waals radius ~1.75 Å vs fluorine ~1.47 Å) and excessive lipophilicity, which can disrupt tight receptor binding in pharmaceutical applications or alter the packing density of self-assembled monolayers (SAMs) in electronic devices [1]. Furthermore, using the 2,4-difluoroaniline isomer fundamentally alters the regioselectivity of downstream electrophilic aromatic substitutions due to differing ortho/para directing effects, making 3,5-difluoroaniline strictly non-interchangeable for meta-specific pathways .
The dual meta-fluorine substitution in 3,5-difluoroaniline exerts a powerful inductive electron-withdrawing effect, drastically reducing the basicity of the amine group. The predicted pKa of 3,5-difluoroaniline is approximately 2.57, compared to ~4.6 for unsubstituted aniline . This ~2.0 unit reduction in pKa translates to a significantly less nucleophilic amine, which is critical for preventing over-reactivity and unwanted side reactions (such as polyalkylation) during sensitive synthetic steps.
| Evidence Dimension | Conjugate Acid pKa (Basicity) |
| Target Compound Data | ~2.57 (Predicted) |
| Comparator Or Baseline | Aniline (~4.6) |
| Quantified Difference | ~2.0 pKa units lower |
| Conditions | Standard aqueous conditions / predicted models |
Procurement teams sourcing precursors for highly selective amidation or cross-coupling reactions must choose 3,5-difluoroaniline to ensure controlled reactivity and higher yields of the target intermediate.
In the development of Self-Assembled Monolayers (SAMs) for Indium Tin Oxide (ITO) electrodes in perovskite solar cells, 3,5-difluoroaniline is utilized to synthesize fluorinated biphenylphosphonic acids. The introduction of the 3,5-difluoro motif increases the molecular dipole moment to 9.40 D, compared to 5.78 D for the non-fluorinated analog[1]. This synergistic dipolar effect enables a record low work function of 3.7 eV on ITO, significantly outperforming the 4.1 eV achieved by non-fluorinated baselines.
| Evidence Dimension | ITO Work Function Modification |
| Target Compound Data | 3.7 eV (via 3,5-difluoro-derived SAM) |
| Comparator Or Baseline | 4.1 eV (via non-fluorinated analog SAM) |
| Quantified Difference | 0.4 eV reduction in work function |
| Conditions | Indium Tin Oxide (ITO) surface modified with phosphonic acid SAMs |
For manufacturers of noninverted perovskite solar cells and transparent transistors, this material is essential for maximizing electron injection efficiency and overall Power Conversion Efficiency (PCE).
When designing agrochemicals or APIs, blocking metabolic degradation at the meta positions is crucial. While 3,5-dichloroaniline achieves this, it introduces substantial steric bulk (chlorine van der Waals radius ~1.75 Å). 3,5-Difluoroaniline utilizes fluorine (~1.47 Å), which closely mimics hydrogen (~1.20 Å) [1]. This allows the compound to maintain metabolic stability and modulate lipophilicity (logP) without disrupting the spatial requirements of tight enzyme or receptor binding pockets, unlike the dichloro comparator.
| Evidence Dimension | Substituent Steric Radius |
| Target Compound Data | Fluorine (~1.47 Å) |
| Comparator Or Baseline | Chlorine (~1.75 Å) in 3,5-dichloroaniline |
| Quantified Difference | ~16% smaller atomic radius, closely mimicking hydrogen |
| Conditions | Receptor binding pocket / molecular modeling |
Buyers in pharmaceutical and agrochemical R&D should select the difluoro analog over the dichloro analog to prevent steric clashes while successfully blocking metabolic degradation.
Directly leveraging its ability to dramatically increase molecular dipole moments, 3,5-difluoroaniline is the optimal precursor for synthesizing fluorinated phosphonic acid SAMs. These modifiers are critical for tuning the work function of ITO electrodes down to 3.7 eV, enhancing electron injection and maximizing the power conversion efficiency of next-generation perovskite solar cells [1].
In the production of amino-triazine herbicides and advanced fungicides, 3,5-difluoroaniline is selected over dichloro analogs. The meta-fluorine atoms block enzymatic degradation sites without adding excessive steric bulk, ensuring the final agrochemical maintains high binding affinity to target plant or fungal enzymes while exhibiting an optimized logP profile .
3,5-Difluoroaniline is utilized in electropolymerization to produce fluorinated polyanilines. The strong electron-withdrawing nature of the fluorine atoms stabilizes the negative charge in the n-doped (reduced) state, resulting in conductive polymers with superior environmental stability and distinct oxidation potentials compared to standard polyaniline [2].
Due to its reduced amine nucleophilicity (pKa ~2.57), 3,5-difluoroaniline allows for highly controlled, high-yield amidation and coupling reactions. It is a preferred building block in the synthesis of complex pharmaceutical APIs, such as oxazolidinone-class antibacterials, where precise electronic modulation of the aromatic ring is required for efficacy .
Acute Toxic;Irritant